S-Z-L-cysteine HCl

Description

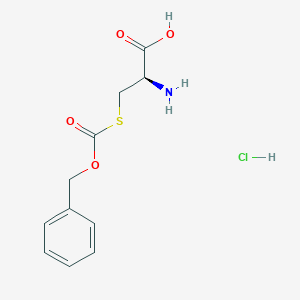

The compound "S-Z-L-cysteine HCl" is hypothesized to refer to CBZ-S-Phenyl-L-cysteine (N-Z-S-phenyl-L-cysteine), a derivative of L-cysteine modified with a benzyloxycarbonyl (Cbz) protecting group at the sulfur atom and a phenyl substituent . This compound is primarily used in industrial applications, particularly in peptide synthesis, where protecting groups like Cbz prevent unwanted side reactions during chemical modifications .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO4S |

|---|---|

Molecular Weight |

291.75 g/mol |

IUPAC Name |

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1 |

InChI Key |

BHHZAGMIVRJIIO-FVGYRXGTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Electrolysis Setup and Conditions

Electrolysis is performed in an electrolytic cell separated by an ionic membrane, which divides the cathode and anode chambers. The catholyte contains L-cystine dissolved in dilute hydrochloric acid, often with additives like sodium ascorbate to improve reaction efficiency and product stability.

| Parameter | Typical Values/Materials |

|---|---|

| Catholyte composition | Saturated L-cystine, dilute HCl (1.2–4 M) |

| Additives | Sodium ascorbate (4–5 wt% relative to L-cystine) |

| Electrolytic cell | Ionic membrane-separated cathode and anode chambers |

| Cathode material | Tin (Sn), Zinc (Zn), or Lead (Pb) |

| Anode material | Dimensionally stable anode (DSA), Titanium alloy with silver plating |

| Voltage | 2.5–6.0 V |

| Current density | 2–18 A/dm² |

| Temperature | 60–65 °C |

| Reference electrode | Saturated calomel electrode |

The electrolysis proceeds until a rapid rise in electrode potential is detected, indicating completion. Continuous stirring of the catholyte ensures uniform reaction conditions.

Electrochemical Reaction

The key reaction is the reduction of disulfide bonds in L-cystine to yield L-cysteine hydrochloride:

$$

\text{L-cystine} + 2e^- + 2H^+ \rightarrow 2 \text{L-cysteine HCl}

$$

The use of high hydrogen overpotential cathodes (Sn, Zn, Pb) minimizes hydrogen evolution, improving current efficiency and product purity.

Post-Electrolysis Processing

Decolorization and Filtration

After electrolysis, the catholyte contains colored impurities and residual reactants. Activated carbon is added to adsorb these impurities, followed by filtration through plate-and-frame filters and microporous sand core filters to clarify the solution.

Concentration and Crystallization

The clarified filtrate is vacuum concentrated until crystallization begins. The concentrated solution is then cooled in an ice bath to complete crystallization. The crystals are collected by suction filtration, washed with distilled water, and vacuum dried to yield the final product.

Drying and Milling

Crystals are dried at approximately 60 °C in vacuum dryers, then milled and mixed to achieve uniform particle size and quality before storage.

Comparative Analysis of Preparation Methods

| Aspect | Method from CN111118531A (2019) | Method from CN102675174A (2011) | Laboratory Scale Method (CORE study) |

|---|---|---|---|

| Electrolyte composition | Saturated L-cystine, dilute HCl (1.2–2 M), sodium ascorbate 4–5% | 4% dilute HCl with L-cystine (ratio 50–80:65–95) | HCl medium with L-cystine |

| Electrodes | Cathode: Sn; Anode: DSA electrode | Cathode: Titanium alloy; Anode: Silver plate | Cathodes: Zn, Sn, Pb; Anode: unspecified |

| Electrolysis voltage/current | 2.5–6.0 V; 2–18 A/dm² | Not explicitly stated; optimized for efficiency | Laboratory optimized parameters |

| Temperature | 60–65 °C | Room temperature to 60 °C | Laboratory controlled |

| Post-treatment | Activated carbon decolorization, vacuum concentration, crystallization, vacuum drying | Activated carbon decolorization, filtration, concentration, crystallization, drying | Similar purification steps |

| Yield and efficiency | Improved yield with optimized voltage/current density | Yield increased by ~142% compared to prior art | High purity product, risk of metallic contamination if precautions not taken |

Both patented methods emphasize environmental protection by avoiding chlorine gas evolution (using nitric acid in anolyte or optimized electrodes) and achieving zero wastewater discharge by converting residuals to other cysteine derivatives.

Notes on Purity and Contamination

The use of metallic cathodes such as Zn, Sn, or Pb requires special precautions to avoid contamination of the final product with metal ions. The choice of electrode material and membrane separation is critical to maintain product purity.

Summary Table of Preparation Steps

| Step No. | Description | Details/Conditions |

|---|---|---|

| 1 | Preparation of catholyte | Dissolve L-cystine in dilute HCl with sodium ascorbate |

| 2 | Electrolysis | Ionic membrane cell, Sn cathode, DSA anode, 2.5–6.0 V, 2–18 A/dm², 60–65 °C |

| 3 | Monitoring electrolysis completion | Stop when electrode potentials rise rapidly |

| 4 | Decolorization | Add activated carbon, filter solution |

| 5 | Concentration | Vacuum concentrate until crystallization starts |

| 6 | Crystallization | Ice bath cooling, stirring to complete crystallization |

| 7 | Filtration and washing | Suction filtration, wash with distilled water |

| 8 | Drying | Vacuum drying at ~60 °C |

| 9 | Milling and packaging | Pulverize and mix for uniformity, store product |

Chemical Reactions Analysis

β-Elimination to Dehydroalanine (Dha)

-

Mechanism : S-Cyano-cysteine (formed via cyanylation with NTCB) undergoes β-elimination to release Dha .

-

Product : Dehydroalanine (Dha), a reactive alkene.

-

Significance : Enables site-specific protein modifications via aza-Michael addition with alkynes (e.g., propargylamine) .

Reaction Pathway :

Reaction with Propargylamine

-

Mechanism : Dha reacts with propargylamine via aza-Michael addition to form a stable alkene-modified protein .

-

Conditions : Mild aqueous buffer (pH 7–8).

-

Product : β-Alkylated protein (e.g., Peak 1 protein in HPLC) .

Reaction with Monochloroacetic Acid

-

Mechanism : L-Cysteine reacts with monochloroacetic acid in basic medium to form S-carboxymethyl-L-cysteine .

-

Conditions : Neutralized solution (pH 8–10).

-

Product : A mucolytic agent used in respiratory treatments .

-

Industrial Use : Key intermediate in pharmaceutical synthesis .

Cyanylation with NTCB

Scientific Research Applications

Pharmaceutical Applications

S-Z-L-cysteine hydrochloride is primarily recognized for its role in pharmaceutical formulations. It serves as a precursor for the synthesis of various biologically active compounds, including:

- Antioxidants : Cysteine acts as a precursor to glutathione, a major antioxidant in the body, which helps protect cells from oxidative stress.

- Drug Formulations : It is utilized in formulations aimed at treating conditions associated with oxidative damage and inflammation. For instance, l-cysteine has been studied for its potential benefits in managing chronic obstructive pulmonary disease (COPD) and other respiratory conditions through its mucolytic properties .

Table 1: Pharmaceutical Applications of S-Z-L-Cysteine Hydrochloride

| Application | Description |

|---|---|

| Antioxidant Production | Precursor for glutathione synthesis |

| Mucolytic Agent | Used in treatments for respiratory diseases |

| Drug Formulations | Incorporated in various medications |

Food Technology

In the food industry, S-Z-L-cysteine hydrochloride is employed as a flavoring agent and a dough conditioner. Its applications include:

- Flavor Enhancement : It is used to enhance the flavor profile of processed foods by acting as a flavoring additive.

- Dough Conditioning : Cysteine improves the elasticity and extensibility of dough, which is crucial in bread-making processes .

Table 2: Food Industry Applications of S-Z-L-Cysteine Hydrochloride

| Application | Description |

|---|---|

| Flavoring Agent | Enhances taste in processed foods |

| Dough Conditioner | Improves dough properties in baking |

Cosmetic Applications

S-Z-L-cysteine hydrochloride is also utilized in cosmetic formulations due to its beneficial properties for skin and hair care:

- Skin Care Products : It is included in formulations aimed at improving skin hydration and elasticity.

- Hair Care Products : Cysteine derivatives are often used in hair treatments to strengthen hair structure and reduce damage .

Table 3: Cosmetic Applications of S-Z-L-Cysteine Hydrochloride

| Application | Description |

|---|---|

| Skin Care | Improves hydration and elasticity |

| Hair Treatment | Strengthens hair and reduces damage |

Research Applications

In scientific research, S-Z-L-cysteine hydrochloride has been employed as a bioreagent in various studies:

- Cell Culture Studies : It is used as a supplement in cell culture media to promote cell growth and viability.

- Biochemical Research : Researchers utilize cysteine derivatives to study metabolic pathways and protein interactions .

Table 4: Research Applications of S-Z-L-Cysteine Hydrochloride

| Application | Description |

|---|---|

| Cell Culture | Promotes growth and viability in cell cultures |

| Biochemical Research | Studies metabolic pathways and protein interactions |

Case Studies

- Pharmaceutical Case Study : A clinical trial investigated the effects of l-cysteine on patients with COPD. Results indicated significant improvements in lung function and reduced symptoms when administered alongside standard therapies .

- Food Technology Case Study : A study on bread production demonstrated that incorporating S-Z-L-cysteine hydrochloride improved dough handling properties, resulting in higher quality bread with better texture and volume .

- Cosmetic Case Study : In a formulation study, creams containing S-Z-L-cysteine hydrochloride showed enhanced moisturizing effects compared to control products, indicating its potential as an effective ingredient for skin care .

Mechanism of Action

The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cysteine derivatives are compared based on structural features, applications, hazards, and physicochemical properties:

S-Allyl-L-Cysteine

- CAS No.: 21593-77-1 .

- Molecular Formula: Likely C₆H₁₁NO₂S (inferred from nomenclature).

- Applications: Used in laboratory research, particularly in studies involving sulfur-containing amino acids .

- Hazards : Classified as a skin sensitizer (H317) requiring protective gloves and eyewear .

- Physical Properties: No explicit data in the evidence, but its allyl group suggests moderate lipophilicity compared to unmodified cysteine.

S-Methyl-L-Cysteine

- CAS No.: 1187-84-4 .

- Molecular Formula: C₄H₉NO₂S .

- Applications: Employed in R&D for studying methylated amino acids and metabolic pathways .

- Hazards: Limited hazard data; standard precautions for handling laboratory chemicals apply .

- Physical Properties : Molecular weight 135.18 g/mol; white crystalline solid .

CBZ-S-Phenyl-L-Cysteine (S-Z-L-Cysteine HCl)

- CAS No.: Not explicitly listed .

- Molecular Formula : Likely C₁₄H₁₆N₂O₄S (estimated based on Cbz and phenyl groups).

- Applications : Industrial use, particularly in peptide synthesis and organic intermediates .

- Hazards: No specific hazards reported, but industrial handling requires protective equipment .

- Physical Properties : Expected to exhibit higher stability and lower solubility in water due to aromatic and Cbz groups.

L-Glycine HCl (Reference Compound)

Structural and Functional Insights

- Protective Groups :

- Solubility :

- Synthetic Utility :

- Cbz-protected derivatives (e.g., S-Z-L-Cysteine HCl) are critical in peptide synthesis, whereas S-Allyl and S-Methyl variants are used in biochemical studies .

Q & A

Basic: What are the standard experimental protocols for synthesizing S-Z-L-cysteine HCl, and how can purity be rigorously validated?

Answer:

Synthesis typically involves protecting the thiol group of L-cysteine with a benzyl (Z) group, followed by HCl salt formation. Key steps include:

- Protection : Use Z-Cl (benzyl chloroformate) under alkaline conditions (pH 9–10) to selectively protect the amino group, followed by thiol protection with benzyl chloride derivatives .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (e.g., silica gel with chloroform/methanol gradients) to remove unreacted reagents and by-products .

- Purity Validation :

- HPLC : Use a C18 column with UV detection at 220 nm; compare retention times against certified standards.

- Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values.

- Melting Point : Consistency within a narrow range (e.g., ±2°C) indicates purity .

Basic: Which analytical techniques are most reliable for characterizing S-Z-L-cysteine HCl, and how should data be interpreted?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular ion (C₁₁H₁₄NO₄SCl) .

- Potentiometric Titration : For quantifying HCl content, use NaOH titration with derivative analysis (dpH/dV) to identify equivalence points .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) when synthesizing derivatives of S-Z-L-cysteine HCl?

Answer:

- Data Contradiction Analysis :

- Check Solvent Effects : Deuterated solvents (e.g., D₂O vs. DMSO-d₆) can shift peaks; re-run spectra under standardized conditions .

- Dynamic Effects : Rotameric equilibria in the Z-group may cause splitting; use variable-temperature NMR to confirm .

- Comparative Literature Review : Cross-reference with published spectra of structurally analogous compounds (e.g., N-Cbz-S-benzyl-L-cysteine) .

- Computational Validation : Employ DFT calculations (e.g., Gaussian software) to simulate NMR spectra and identify likely conformers .

Advanced: What strategies optimize reaction conditions to minimize by-product formation during S-Z-L-cysteine HCl synthesis?

Answer:

- Design of Experiments (DoE) :

- Factor Screening : Test variables (pH, temperature, stoichiometry) using a fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors (e.g., excess Z-Cl reduces racemization but increases benzyl ether by-products) .

- In Situ Monitoring : Use FTIR to track carbonyl group formation (1720 cm⁻¹ for Z-group) and adjust reagent addition rates dynamically .

Basic: How can researchers validate the stability of S-Z-L-cysteine HCl under various storage conditions?

Answer:

- Accelerated Degradation Studies :

- Thermal Stress : Store samples at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC peak area reduction .

- Photolytic Stress : Expose to UV light (λ = 254 nm) for 48 hours; check for thiol group oxidation via Ellman’s assay .

- Long-Term Stability : Store at –20°C under argon; compare initial and 12-month purity metrics .

Advanced: How can computational modeling elucidate the molecular interactions of S-Z-L-cysteine HCl in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.